molecular formula C11H22N2O2 B565679 N-Boc-N'-ethyl-piperazine-d5 CAS No. 1246816-56-7

N-Boc-N'-ethyl-piperazine-d5

Cat. No.: B565679
CAS No.: 1246816-56-7
M. Wt: 219.34
InChI Key: PJXNBNQHRGADDX-RPIBLTHZSA-N
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Description

N-Boc-N’-ethyl-piperazine-d5 is a deuterium-labeled analogue of N-Boc-N’-ethyl-piperazine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including Enrofloxacin. The deuterium labeling makes it particularly useful in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N’-ethyl-piperazine-d5 typically involves the reaction of N-Boc-piperazine with deuterated ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.

Industrial Production Methods

Industrial production of N-Boc-N’-ethyl-piperazine-d5 follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N’-ethyl-piperazine-d5 can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring is retained while other substituents are introduced.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.

Major Products

    Substitution Reactions: The major products are typically substituted piperazines.

    Deprotection Reactions: The major product is the free amine form of the compound.

Scientific Research Applications

N-Boc-N’-ethyl-piperazine-d5 has several applications in scientific research:

    Metabolic Studies: The deuterium labeling allows for the tracking of metabolic pathways in vivo.

    NMR Spectroscopy: It is used as a reference compound in NMR spectroscopy due to its distinct deuterium signals.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various drugs, including antibiotics like Enrofloxacin.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-N’-ethyl-piperazine: The non-deuterated analogue, used similarly in pharmaceutical synthesis.

    1-Ethylpiperazine: Another related compound used in the synthesis of various organic molecules.

    1-Boc-piperazine: A precursor in the synthesis of N-Boc-N’-ethyl-piperazine-d5.

Uniqueness

N-Boc-N’-ethyl-piperazine-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and NMR spectroscopy. This labeling provides distinct advantages in tracking and analyzing metabolic pathways compared to its non-deuterated counterparts.

Properties

IUPAC Name

tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXNBNQHRGADDX-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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